molecular formula C7H9N3 B066366 5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 192869-50-4

5,6,7,8-四氢吡啶并[4,3-d]嘧啶

货号: B066366
CAS 编号: 192869-50-4
分子量: 135.17 g/mol
InChI 键: STXKJIIHKFGUCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often involve the use of solvents like dichloromethane and ethanol, with temperature control being crucial for the success of the synthesis .

Industrial Production Methods

While specific industrial production methods for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

相似化合物的比较

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents .

属性

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940959
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-50-4
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192869-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the product from Step B above (730 mg) in 10 mL of dichloromethane was cooled to 0° C. and treated dropwise with 5 mL of trifluoroacetic acid. The solution was warmed to room temperature and, after 1 h, concentrated under reduced pressure. The residue was dissolved in methanol and applied to an ion-exchange column (Varian Bond-Elut SCX, 5 g; preconditioned with methanol). The column was washed several times with methanol, and the amine product was eluted with 1.0M ammonia-methanol. The fractions containing product were concentrated under reduced pressure to afford the title compound as an orange oil. LC/MS 136.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (2.0 g, 6.80 mmol), (trans)-2,5-dimethylpiperazine dihydrochloride (7.63 g, 40.8 mmol), DIEA (15.4 mL, 88 mmol) and iPrOH (180 mL) was heated at 80° C. for 3.5 days. At that time the reaction was diluted with diethyl ether and the solid was removed by filtration. The filtrate was then washed with brine and the organic layer was dried (Na2SO4), filtered and concentrated to provide crude racemic 6-benzyl-2-chloro-4-(trans)-2,5-dimethylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which was then carried to the next step without further purification. MS (ESI+) m/z 372.2 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
(trans)-2,5-dimethylpiperazine dihydrochloride
Quantity
7.63 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Customer
Q & A

ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated activity as antagonists of various biological targets, including:

  • Dihydrofolate reductase (DHFR): These compounds competitively inhibit DHFR, an enzyme crucial for folate metabolism and DNA synthesis. By blocking DHFR, they disrupt cellular replication and proliferation, particularly in microorganisms like Pneumocystis carinii and Toxoplasma gondii [, ].
  • Phosphoinositide 3-kinase δ (PI3Kδ): Certain derivatives, like Leniolisib (CDZ173), selectively inhibit PI3Kδ, a key enzyme in leukocyte signaling pathways. This inhibition leads to a dampened immune response through the suppression of B cell activation, antibody production, and various immune cell functions [, ].
  • TASK-3 potassium channels: Specific 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine analogs act as antagonists of TASK-3 channels, influencing neuronal excitability and potentially impacting sleep architecture [, ].

ANone: While the core structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is consistent, the molecular formula and weight vary significantly depending on the specific substituents attached to the core scaffold. Spectroscopic data, including NMR and mass spectrometry, are essential for characterizing these individual derivatives but are not provided in the provided abstracts.

ANone: Research highlights the significant impact of structural modifications on the biological activity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives:

  • DHFR Inhibition: Studies on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs revealed that 2′-bromo-3′,4′,5′-trimethoxybenzyl substitution at the 6-position conferred potent DHFR inhibitory activity against P. carinii, T. gondii, and rat liver enzymes [, ]. Further modifications indicated that 3′,4′,5′-trimethoxybenzyl analogs generally exhibited higher potency than 2′,5′-dimethoxybenzyl counterparts. Additionally, a direct CH2 bridge between the core and the substituent proved more favorable for activity compared to CH2CH2 or CH2CH2CH2 linkers [].
  • PI3Kδ Inhibition: The development of Leniolisib (CDZ173) exemplified how structural optimization led to a highly selective and potent PI3Kδ inhibitor. Modifications included morphing the heterocyclic core to reduce lipophilicity and replacing a phenyl group with a pyrrolidine-3-amine moiety, resulting in an improved on-target profile and desirable pharmacokinetic properties [].
  • TASK-3 Channel Blockade: Research on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-based TASK-3 antagonists showed that the presence of a hydrogen bond acceptor group capable of interacting with the selectivity filter threonines significantly enhanced potency [].

ANone: A range of in vitro and in vivo studies have been conducted to assess the efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives:

  • PI3Kδ Inhibition: Leniolisib (CDZ173) exhibited potent inhibition of various immune cell functions in vitro. In vivo studies in rats and monkeys demonstrated concentration- and time-dependent inhibition of B cell activation. Furthermore, Leniolisib effectively suppressed antigen-specific antibody production and ameliorated disease symptoms in a rat model of collagen-induced arthritis [].
  • TASK-3 Channel Blockade: A potent TASK-3 antagonist derived from 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine successfully modulated sleep architecture in rodent EEG telemetry models, demonstrating its pharmacological target engagement and potential for treating neurological conditions [].
  • DHFR Inhibitors: Resistance to DHFR inhibitors can arise from mutations in the DHFR enzyme itself, reducing drug binding affinity. Additionally, increased DHFR expression or alterations in folate uptake mechanisms can contribute to resistance [].
  • PI3Kδ Inhibitors: Resistance mechanisms for PI3Kδ inhibitors are still being elucidated but could involve mutations within the PI3Kδ binding site, activation of downstream signaling pathways, or upregulation of compensatory pathways [].

ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and its derivatives have been a subject of research for several decades, with a particular focus on their potential as therapeutic agents:

  • Early Research: Initial investigations explored the synthesis and chemical reactivity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives, laying the foundation for subsequent studies on their biological activity [, , ].
  • Antifolate Activity: The discovery of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs as DHFR inhibitors marked a significant milestone. These compounds demonstrated potent activity against microorganisms like P. carinii and T. gondii, highlighting their potential as anti-infective agents [, , ].
  • Expanding Therapeutic Applications: Subsequent research expanded the therapeutic potential of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine beyond its initial anti-infective applications. The identification of potent and selective PI3Kδ inhibitors like Leniolisib paved the way for their development as immunomodulatory therapies for inflammatory and autoimmune diseases [, ].
  • Neurological Potential: The discovery of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-based TASK-3 channel antagonists further broadened the therapeutic scope of this scaffold, suggesting its potential for treating neurological disorders [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。